molecular formula C15H11F3N2 B3034039 1-Benzyl-2-(trifluoromethyl)benzimidazole CAS No. 134275-16-4

1-Benzyl-2-(trifluoromethyl)benzimidazole

Cat. No.: B3034039
CAS No.: 134275-16-4
M. Wt: 276.26 g/mol
InChI Key: IESKMPWSWRXZGZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-(trifluoromethyl)benzimidazole (1-Bz-2-TFMB) is an organic compound belonging to the benzimidazole family. It is an important intermediate for the synthesis of various heterocyclic compounds and has been used in the pharmaceutical and agrochemical industries. 1-Bz-2-TFMB is also used in the synthesis of many biologically active compounds, such as antifungal agents and anticancer drugs, due to its unique properties.

Scientific Research Applications

Antiparasitic and Antimicrobial Activities

Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have been synthesized and tested against a range of protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing nanomolar activities. These compounds also exhibited in vitro and in vivo antiparasitic effects against the nematode Trichinella spiralis, with certain compounds demonstrating significant activity against both adult and larval stages of the parasite (Hernández‐Luis et al., 2010). Similarly, another study highlighted the antiprotozoal activity of 2-(trifluoromethyl)benzimidazole derivatives, which were found to be more active than standard treatments like Albendazole and Metronidazole against protozoa and the helminth Trichinella spiralis (Navarrete-Vázquez et al., 2001).

Anion Transport Mediation

1,3-Bis(benzimidazol-2-yl)benzene derivatives, modified with electron-withdrawing groups like trifluoromethyl, have shown significant potential in mediating anion transport. These modifications have led to an up to 789-fold increase in activity, indicating their possible application in cellular processes involving anion exchange (Peng et al., 2016).

Anticancer and Antiprotozoal Effects

Certain halogenated benzimidazoles substituted at the 2-position with trifluoromethyl groups have been synthesized and evaluated for their anticancer and antiprotozoal activities. These compounds showed remarkable activity against protozoa like Giardia intestinalis and Entamoeba histolytica, with some exhibiting significant effects against cancer cell lines, particularly those related to breast and prostate cancer (Andrzejewska et al., 2002).

Synthesis of Amino Acid Mimetics

Research has been conducted on the synthesis of 1-benzyl-4-methylimidazoles with various substituents at the 2-position, including trifluoromethyl groups. These compounds have been used to create optically active amino acid mimetics with a C-terminal imidazole, which could have applications in peptide synthesis and drug design (Zaman et al., 2005).

Corrosion Inhibition

Benzimidazole derivatives, including those with trifluoromethyl groups, have been studied for their effectiveness as corrosion inhibitors for metals such as mild steel in acidic environments. These compounds function by adsorbing onto the metal surface and forming complexes that prevent corrosion, with efficacy influenced by the number of benzimidazole segments in the molecule (Tang et al., 2013).

Future Directions

The future directions for research on 1-Benzyl-2-(trifluoromethyl)benzimidazole and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their therapeutic applications .

Properties

IUPAC Name

1-benzyl-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)14-19-12-8-4-5-9-13(12)20(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESKMPWSWRXZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215096
Record name 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134275-16-4
Record name 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134275-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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